molecular formula C21H22N4O B6034194 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone

6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone

Cat. No. B6034194
M. Wt: 346.4 g/mol
InChI Key: CBQQGVACQGATTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MPP, is a chemical compound with potential applications in scientific research. MPP belongs to the class of pyrimidine derivatives and has a unique chemical structure, which makes it an interesting compound for researchers to study. In

Mechanism of Action

The mechanism of action of 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and uptake. 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This may contribute to the antidepressant and anxiolytic effects of 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone.
Biochemical and Physiological Effects
6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have several biochemical and physiological effects. In animal studies, 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to decrease immobility time in the forced swim test, which is a measure of antidepressant activity. 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been shown to reduce anxiety-like behavior in the elevated plus maze test. Additionally, 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its relatively simple synthesis method. 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone can be synthesized on a large scale, making it a viable compound for high-throughput screening assays. Additionally, 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have a wide range of pharmacological effects, making it a versatile compound for studying various biological systems.
One limitation of using 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its potential for off-target effects. 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have affinity for several neurotransmitter receptors, which may contribute to its pharmacological effects. However, this also means that 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone may have unintended effects on other biological systems, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One area of interest is the development of more selective 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone analogs that target specific neurotransmitter receptors. This could help to elucidate the role of these receptors in various neurological disorders and lead to the development of more targeted therapies.
Another area of interest is the investigation of the long-term effects of 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone on the brain. While 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have antidepressant and anxiolytic effects in animal models, the long-term effects of chronic 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone administration are not well understood. Further research in this area could help to determine the safety and efficacy of 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone as a potential therapeutic agent.
Conclusion
In conclusion, 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is a promising compound for scientific research, particularly in the field of neuroscience. Its unique chemical structure and pharmacological effects make it a versatile compound for studying various biological systems. While there are limitations to using 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments, its potential for developing more targeted therapies and understanding the long-term effects of chronic administration make it a valuable compound for future research.

Synthesis Methods

The synthesis of 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves the reaction of 2-aminopyrimidine with 2-methylphenylisocyanate and 4-phenylpiperazine in the presence of a catalyst. The reaction yields 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone as a white crystalline solid, which can be purified through recrystallization. The synthesis of 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is relatively straightforward and can be performed on a large scale, making it a viable compound for scientific research.

Scientific Research Applications

6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has potential applications in scientific research, particularly in the field of neuroscience. 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. This makes 6-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone a promising compound for studying the mechanisms of these receptors and their role in various neurological disorders.

properties

IUPAC Name

4-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-16-7-5-6-10-18(16)19-15-20(26)23-21(22-19)25-13-11-24(12-14-25)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQQGVACQGATTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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